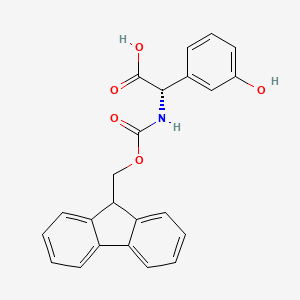

(s)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid

Overview

Description

(s)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid is a compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is particularly useful in the solid-phase synthesis of peptides, where it helps in the stepwise construction of peptide chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (s)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid typically involves the protection of the amino group with the Fmoc group. One common method starts with the amino acid, which is reacted with 9-fluorenylmethanol in the presence of a base such as diisopropylethylamine (DIPEA) and a coupling reagent like dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent such as dichloromethane (DCM) at room temperature .

Industrial Production Methods

In industrial settings, the production of Fmoc-protected amino acids, including this compound, is often carried out using automated peptide synthesizers. These machines automate the repetitive steps of deprotection and coupling, ensuring high efficiency and purity of the final product. The use of solid-phase synthesis techniques allows for the rapid and scalable production of these compounds .

Chemical Reactions Analysis

Types of Reactions

(s)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

Coupling: The free amino group can react with carboxyl groups of other amino acids or peptides to form peptide bonds.

Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkane.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

Coupling: DCC or HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions include peptides with the desired sequence and structure, as well as intermediate compounds such as deprotected amino acids and oxidized or reduced derivatives .

Scientific Research Applications

(s)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of complex peptides and proteins, facilitating the study of their structure and function.

Biology: It aids in the creation of peptide-based probes and inhibitors for studying biological pathways and interactions.

Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.

Industry: It is used in the production of synthetic peptides for various industrial applications, including enzyme inhibitors and diagnostic tools

Mechanism of Action

The mechanism of action of (s)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the stepwise construction of peptides. The hydroxyl group can also participate in various chemical reactions, contributing to the versatility of this compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

- Fmoc-4-amino-3-hydroxybutanoic acid

- Fmoc-5-amino-2-methoxybenzoic acid

- Fmoc-3-amino-4-methoxybenzoic acid

- Fmoc-2-amino-1-cyclopentanecarboxylic acid

- Fmoc-3-amino-3-(biphenyl)-propionic acid .

Uniqueness

(s)-a-(Fmoc-amino)-3-hydroxy-benzeneacetic acid is unique due to its specific structure, which includes both an Fmoc-protected amino group and a hydroxyl group on the benzene ring. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable tool in peptide synthesis and other areas of research .

Biological Activity

(S)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid is a synthetic amino acid derivative that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during the formation of peptide bonds. The presence of the 3-hydroxy-benzeneacetic acid moiety contributes to its unique biological properties, allowing interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds similar to (S)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid exhibit significant antimicrobial properties. A study demonstrated that amino acid-based antimicrobial agents show effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| (S)-α-(Fmoc-amino)-3-hydroxy-BA | Antibacterial | 12 | |

| Trp-Phe Conjugate | Antibacterial | 11 | |

| Boc-Amino Acid Conjugates | Antifungal | 10 |

2. Cytotoxic Effects on Cancer Cells

The anticancer potential of (S)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid has been explored through its analogs. Studies have shown that modifications in the structure can enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells .

Case Study: Cytotoxicity Against Breast Cancer Cells

A specific analog of this compound was tested against MDA-MB-468 and MDA-MB-231 breast cancer cell lines, revealing IC50 values of 5 µM and 14 µM, respectively. These results suggest that structural modifications significantly impact the compound's efficacy in inducing apoptosis through caspase activation pathways .

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MDA-MB-468 | 5 | Apoptosis via caspase activation | |

| MDA-MB-231 | 14 | Apoptosis via caspase activation | |

| HeLa | N/A | Broad-spectrum cytotoxicity |

The biological activity of (S)-α-(Fmoc-amino)-3-hydroxy-benzeneacetic acid appears to be mediated through several mechanisms:

- Membrane Interaction: The hydrophobic nature of the Fmoc group enhances membrane permeability, allowing better access to intracellular targets.

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis, leading to increased antimicrobial efficacy .

- Apoptotic Pathways: The activation of caspases suggests that this compound can trigger programmed cell death in cancer cells, making it a potential candidate for cancer therapy .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-hydroxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO5/c25-15-7-5-6-14(12-15)21(22(26)27)24-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21,25H,13H2,(H,24,28)(H,26,27)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVDQXYAZCMANV-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC(=CC=C4)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132334 | |

| Record name | Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxy-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260609-40-2 | |

| Record name | Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxy-, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260609-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3-hydroxy-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.